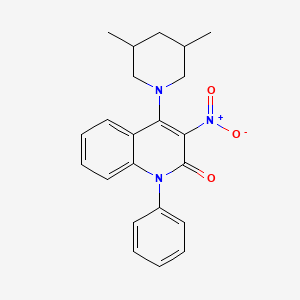
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
描述
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, also known as DMNPQ, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities.
作用机制
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. It has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of reactive oxygen species and inflammation.
Biochemical and Physiological Effects:
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in neuronal cells exposed to oxidative stress. It has also been found to increase the levels of glutathione, an antioxidant that protects against oxidative damage. In addition, 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one in lab experiments is its ability to selectively target the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various biological processes. However, one limitation of using 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for the study of 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one. One direction is to further investigate its neuroprotective effects and potential therapeutic use in neurodegenerative diseases. Another direction is to study its effects on other biological processes, such as inflammation and immune function. Additionally, the development of more selective and potent NMDA receptor antagonists based on 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one could lead to the discovery of new therapeutic agents for neurological disorders.
科学研究应用
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects against oxidative stress and excitotoxicity. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-12-16(2)14-23(13-15)20-18-10-6-7-11-19(18)24(17-8-4-3-5-9-17)22(26)21(20)25(27)28/h3-11,15-16H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIIIUYETRXFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



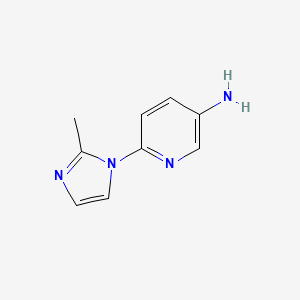


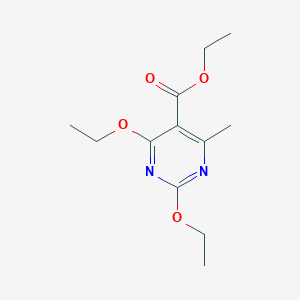

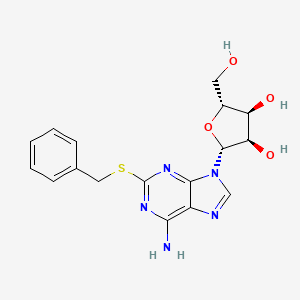
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)

![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)


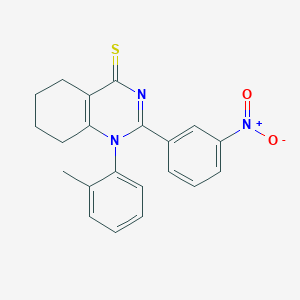
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3266724.png)